5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(1-PHENYLETHYL)ANILINE
Overview
Description
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a fluorobenzoyl group, a piperazine ring, a nitro group, and a phenylethylamine moiety. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzoyl chloride reacts with the piperazine intermediate.
Attachment of the Nitro Group: The nitro group is added through nitration, typically using a mixture of concentrated nitric and sulfuric acids.
Formation of the Final Compound: The final step involves coupling the nitro-substituted piperazine with N-(1-phenylethyl)aniline under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline undergoes various chemical reactions, including:
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a tyrosinase inhibitor, which could be useful in treating hyperpigmentation disorders.
Pharmacology: The compound is evaluated for its potential anticancer properties, particularly against breast cancer and melanoma cell lines.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline involves its interaction with specific molecular targets:
Tyrosinase Inhibition: The compound acts as a competitive inhibitor of tyrosinase, binding to the active site of the enzyme and preventing the conversion of tyrosine to melanin.
Anticancer Activity: It may exert its effects by interacting with cellular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds: These compounds share the fluorobenzylpiperazine moiety and are also studied for their tyrosinase inhibitory activity.
2-Aryl-5-(4-piperazin-1-yl)oxazoles: These compounds have a similar piperazine ring and are evaluated for their anticancer properties.
Uniqueness
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline is unique due to its combination of a fluorobenzoyl group, a nitro group, and a phenylethylamine moiety, which confer specific biological activities and chemical reactivity not observed in other similar compounds .
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O3/c1-18(19-5-3-2-4-6-19)27-23-17-22(11-12-24(23)30(32)33)28-13-15-29(16-14-28)25(31)20-7-9-21(26)10-8-20/h2-12,17-18,27H,13-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKIEUNWEIBVGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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